molecular formula Cr2H4Na2O9 B147847 Sodium dichromate dihydrate CAS No. 7789-12-0

Sodium dichromate dihydrate

Cat. No. B147847
CAS RN: 7789-12-0
M. Wt: 298 g/mol
InChI Key: JYDRNIYTFCBIFC-UHFFFAOYSA-N
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Patent
US09157133B2

Procedure details

For preparation of dichromate, there are mainly three production methods that have been industrialized. For example, in preparation of sodium dichromate, all of these methods employ sodium chromate solution as the starting material. In most countries, including China, a sulfuric-acid method is adopted, in which sodium chromate solution is acidified with sulfuric acid, as shown in 2Na2CrO4+H2SO4═Na2Cr2O7+Na2SO4, then concentrated by evaporation to precipitate sodium sulfate crystals that are then filtered out, and the filtrate is further concentrated by evaporation and then cooled to precipitate crystals, so as to afford the product sodium dichromate dihydrate. The chromate factories of Bayer AG (Germany) and of Corpus Christi, Tex., U.S. (both factories have been closed one after the other) used to produce sodium dichromate by an electrolysis method in which sodium chromate solution is fed into the anode chamber of an electrolytic tank having two chambers partitioned with an ion-exchange membrane, then electrolyzed into sodium dichromate under a direct current, and the liquid in the anode chamber is collected and evaporated to precipitate crystals to yield sodium dichromate dihydrate. Recently a similar method by the Qinghai Institute of Salt Lakes has also been published (see CN101481802A). A new chromate factory, built by Bayer AG (Germany) in Newcastle, South Africa, adopts a carbonation method in which sodium chromate solution is carbonated with pressurized carbon dioxide in a carbonation column, as shown in 2Na2CrO4+2CO2+H2O═Na2Cr2O7+2NaHCO3, most sodium bicarbonate is precipitated as crystals because of its low solubility and then filtered out at a decreased temperature with the partial pressure of carbon dioxide maintained, and the obtained sodium dichromate solution is adjusted in degree of acidification and then evaporated to precipitate crystals, so as to yield sodium dichromate dihydrate (see U.S. Pat. No. 5,250,274, 1993 for related techniques).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Na2Cr2O7 Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cr:1]([O:5][Cr:6]([O-:9])(=[O:8])=[O:7])([O-:4])(=[O:3])=[O:2].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:11].[Na+:19].[Na+].[Cr]([O-])([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O>>[OH2:2].[OH2:11].[Cr:1]([O:5][Cr:6]([O-:9])(=[O:8])=[O:7])([O-:4])(=[O:3])=[O:2].[Na+:19].[Na+:19] |f:1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Eight
Name
Na2Cr2O7 Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to precipitate sodium sulfate crystals that
FILTRATION
Type
FILTRATION
Details
are then filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is further concentrated by evaporation
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to precipitate crystals

Outcomes

Product
Name
Type
product
Smiles
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.